molecular formula C21H16FN5O2 B2505821 1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797602-97-1

1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Katalognummer: B2505821
CAS-Nummer: 1797602-97-1
Molekulargewicht: 389.39
InChI-Schlüssel: LUMWLHWJPZRSMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C21H16FN5O2 and its molecular weight is 389.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Role in Compulsive Eating Disorders

Research has revealed that certain compounds structurally related to 1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea demonstrate significant potential in addressing compulsive eating disorders. For instance, GSK1059865, a selective Orexin-1 Receptor (OX1R) antagonist, has been evaluated for its efficacy in a binge-eating model in female rats, showing that selective antagonism at OX1R might offer novel therapeutic avenues for compulsive eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Potential in Psoriasis Treatment

The compound has shown relevance in the context of psoriasis, a chronic autoimmune disease. Derivatives structurally similar to this compound have exhibited significant antipsoriatic effects in preclinical models, highlighting their potential as novel therapeutic agents for psoriasis treatment. Notably, a specific pyrazolo[3,4-d]pyrimidine derivative demonstrated potent activity in a psoriatic animal model, indicating the compound's potential as a drug candidate for psoriasis treatment (Guo-Bo Li et al., 2016).

Involvement in Antipsychotic and Procognitive Activities

Compounds similar in structure to this compound have been investigated for their potential antipsychotic and procognitive effects. A notable compound, ADX47273, a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), has exhibited promising antipsychotic-like and procognitive activities in preclinical models, indicating its potential for the development of novel therapeutic agents for psychiatric conditions (F. Liu et al., 2008).

Impact on Stress-Induced Hyperarousal

Research on structurally related compounds has also extended to the domain of stress and hyperarousal states. For instance, a selective Orexin-1 Receptor antagonist was studied for its ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. The compound, known as compound 56, showed promising results in preventing the prolongation of sleep onset in a rat model of psychological stress, suggesting its potential as a therapeutic strategy for various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c22-16-6-2-4-8-18(16)25-21(28)24-17-7-3-1-5-15(17)13-19-26-20(27-29-19)14-9-11-23-12-10-14/h1-12H,13H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMWLHWJPZRSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.